2-(trifluoromethyl)quinoline-3-carboxylic Acid

Descripción general

Descripción

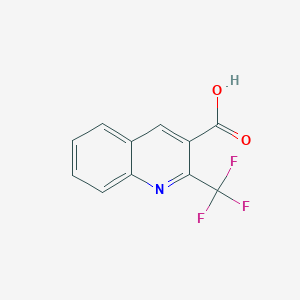

2-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further substituted with a carboxylic acid group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts under mild conditions . Another approach involves the use of trifluoroacetic acid derivatives at high temperatures or with strong acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

- Quinoline N-oxides from oxidation.

- Alcohols or aldehydes from reduction.

- Various substituted quinolines from substitution reactions .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Trifluoromethyl)quinoline-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting anti-inflammatory and anticancer activities. The trifluoromethyl group enhances the bioactivity and selectivity of these drugs.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, in vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20.1 |

| KB-V1 (oral cancer) | 14 |

The mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Agricultural Chemicals

Enhancement of Agrochemical Efficacy

The compound is also employed in the formulation of agrochemicals, where it enhances pest control efficacy and promotes plant growth regulation. Its fluorinated structure contributes to increased stability and effectiveness in agricultural applications.

Case Study: Pest Control

Studies have shown that formulations containing this compound demonstrate improved performance against resistant pest strains compared to conventional agrochemicals.

Fluorinated Materials

Production of Advanced Polymers

The presence of the trifluoromethyl group significantly enhances the chemical stability and lipophilicity of materials, making this compound valuable in producing advanced polymers and coatings. These materials are used in various applications, including electronics and protective coatings.

Analytical Chemistry

Standard for Analytical Methods

In analytical chemistry, this compound serves as a standard for methods aimed at detecting and quantifying related substances in complex mixtures. Its unique properties allow for precise measurements in various analytical techniques.

Table: Applications Summary

| Field | Application | Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhanced bioactivity and selectivity |

| Agriculture | Formulation of agrochemicals | Improved pest control and plant growth |

| Materials Science | Production of advanced polymers | Increased stability and performance |

| Analytical Chemistry | Standard for detection methods | High precision in complex mixture analysis |

Research in Organic Synthesis

Building Block for Derivatives

This compound acts as a versatile building block in organic synthesis, allowing chemists to create a wide range of derivatives with potential applications across various fields. Its ability to undergo diverse chemical reactions makes it a valuable asset in synthetic chemistry.

Case Study: Synthesis Strategy

Research has focused on developing synthetic routes using this compound as a starting material to produce novel compounds with enhanced biological activities.

Mecanismo De Acción

The mechanism of action of 2-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets . The exact pathways and targets depend on the specific application and the biological system involved.

Comparación Con Compuestos Similares

- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid

- 4-Hydroxyquinoline-3-carboxylic acid

- 2-(Trifluoromethyl)quinoline-4-carboxylic acid

Comparison: 2-(Trifluoromethyl)quinoline-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for specific applications .

Actividad Biológica

2-(Trifluoromethyl)quinoline-3-carboxylic acid (TFMQCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with TFMQCA, including its anticancer properties and interaction with ATP-binding cassette (ABC) transporters.

TFMQCA is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₆F₃NO₃

- Molecular Weight : 273.16 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of TFMQCA. Preliminary investigations suggest that TFMQCA may inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that TFMQCA exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has been shown to have a lower LC50 value than cisplatin, indicating its potential as a more effective anticancer agent .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Apoptotic staining assays indicate that TFMQCA can lead to increased cell death in cancerous cells, suggesting its role as a pro-apoptotic agent .

Interaction with ABC Transporters

ABC transporters play a crucial role in drug metabolism and resistance. Research indicates that TFMQCA may interact with these transporters, potentially modulating their activity:

- Modulation of CFTR : TFMQCA has been implicated in the modulation of cystic fibrosis transmembrane conductance regulator (CFTR), an important ABC transporter involved in ion transport across epithelial cells. This modulation could have therapeutic implications for diseases associated with CFTR dysfunction, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) .

- Potential Drug Target : The ability of TFMQCA to influence ABC transporter activity positions it as a promising candidate for further research in drug development aimed at overcoming drug resistance in cancer therapy .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-7(10(16)17)5-6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUDHZOBRHLGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380665 | |

| Record name | 2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587886-26-8 | |

| Record name | 2-(Trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587886-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.